molecular formula C14H8N4O2 B11996513 9-Nitro-6H-indolo(2,3-b)quinoxaline CAS No. 57743-37-0

9-Nitro-6H-indolo(2,3-b)quinoxaline

Cat. No.: B11996513
CAS No.: 57743-37-0
M. Wt: 264.24 g/mol
InChI Key: DVCQVUGEZJGWFY-UHFFFAOYSA-N
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Description

9-Nitro-6H-indolo(2,3-b)quinoxaline is a heterocyclic compound with a fused ring structure, consisting of indole and quinoxaline moieties.

Mechanism of Action

The primary mechanism by which 9-Nitro-6H-indolo(2,3-b)quinoxaline exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the normal function of the DNA helix. This disruption can inhibit DNA replication and transcription, leading to cytotoxic effects . The compound also interacts with ATP-binding cassette transporters, modulating multidrug resistance in cancer cells .

Comparison with Similar Compounds

Uniqueness: 9-Nitro-6H-indolo(2,3-b)quinoxaline is unique due to its nitro group, which enhances its reactivity and potential for further functionalization. This structural feature also contributes to its potent biological activities, making it a valuable compound for scientific research and drug development .

Properties

CAS No.

57743-37-0

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

9-nitro-6H-indolo[3,2-b]quinoxaline

InChI

InChI=1S/C14H8N4O2/c19-18(20)8-5-6-10-9(7-8)13-14(16-10)17-12-4-2-1-3-11(12)15-13/h1-7H,(H,16,17)

InChI Key

DVCQVUGEZJGWFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)[N+](=O)[O-])NC3=N2

Origin of Product

United States

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